molecular formula C10H9N B1664567 Quinaldine CAS No. 91-63-4

Quinaldine

Cat. No. B1664567
Key on ui cas rn: 91-63-4
M. Wt: 143.18 g/mol
InChI Key: SMUQFGGVLNAIOZ-UHFFFAOYSA-N
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Patent
US06858626B2

Procedure details

To a solution of quinaldine (75 g, 0.523 mol) in methanol (1100 mL) and water (550 mL) at room temperature was added sulfuric acid (28 mL, 0.523 mol) followed by iron(II) sulfate heptahydrate. Nitrogen was bubbled into the solution for 20 min and ammonium sulfate (177 g, 1.56 mol) was added. The resultant mixture was stirred in a water bath (20° C.) under nitrogen for 4 hours and quenched with 10% sodium hydroxide (pH=9-10). Methanol was removed by concentration in vacuo and the resulting aqueous solution was extracted with ethyl acetate three times. The combined organic phase was filtered through silica gel and washed with water and brine, dried (MgSO4) and concentrated. Crystallization from ethyl acetate gave 2-methyl-4-hydroxymethylquinoline (24.6 g, 27%) as a solid. MS(NH3—CI): (M+H)+=174.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
177 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
iron(II) sulfate heptahydrate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:2]=1[CH3:3].S(=O)(=O)(O)O.S([O-])([O-])(=O)=O.[NH4+].[NH4+].[CH3:24][OH:25]>O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2]>[CH3:3][C:2]1[CH:4]=[C:5]([CH2:24][OH:25])[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[N:1]=1 |f:2.3.4,7.8.9.10.11.12.13.14.15|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
N1=C(C)C=CC2=CC=CC=C12
Name
Quantity
28 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1100 mL
Type
reactant
Smiles
CO
Name
Quantity
550 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
177 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
iron(II) sulfate heptahydrate
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen was bubbled into the solution for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
quenched with 10% sodium hydroxide (pH=9-10)
CUSTOM
Type
CUSTOM
Details
Methanol was removed by concentration in vacuo
EXTRACTION
Type
EXTRACTION
Details
the resulting aqueous solution was extracted with ethyl acetate three times
FILTRATION
Type
FILTRATION
Details
The combined organic phase was filtered through silica gel
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crystallization from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC=CC=C2C(=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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